molecular formula C9H12N2O4 B027749 Methyl 2,6-diisocyanatohexanoate CAS No. 4460-02-0

Methyl 2,6-diisocyanatohexanoate

Cat. No.: B027749
CAS No.: 4460-02-0
M. Wt: 212.2 g/mol
InChI Key: AYLRODJJLADBOB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2,6-diisocyanatohexanoate is a highly reactive compound that primarily targets gelators in organic solvents . Gelators are substances that have the ability to form a gel, a semi-solid system consisting of networks that span the volume of a liquid medium and ensnare it through surface tension and capillary action .

Mode of Action

The compound interacts with its targets through a process known as in situ organogelation . This process involves the mixing of this compound with alkylamines, leading to the formation of organogels within several seconds after mixing . This is in contrast to conventional organogelation, which involves the dissolution of gelators by heating .

Biochemical Pathways

The compound’s ability to form organogels suggests that it may influence the physical properties of organic solvents and potentially affect various biochemical reactions within these solvents .

Pharmacokinetics

Given its reactivity and use in organogelation, it is likely that these properties would be significantly influenced by the specific conditions of the solvent environment .

Result of Action

The primary result of this compound’s action is the formation of organogels . These organogels have similar FT-IR spectra and SEM photographs to those formed by conventional organogelation . This suggests that the compound’s action leads to the creation of stable, structured networks within the organic solvent .

Action Environment

The action of this compound is highly dependent on the specific conditions of the environment. For instance, the process of in situ organogelation occurs at room temperature . Additionally, the compound’s reactivity and the resulting formation of organogels can be influenced by factors such as the presence of alkylamines and the properties of the organic solvent .

Preparation Methods

Methyl 2,6-diisocyanatohexanoate can be synthesized through various methods. One common synthetic route involves the reaction of hexamethylene diisocyanate with methanol . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of highly reactive intermediates and specific reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Methyl 2,6-diisocyanatohexanoate undergoes various chemical reactions, including substitution and addition reactions. It reacts readily with alkylamines to form urea derivatives . Common reagents used in these reactions include alkylamines and other nucleophiles. The major products formed from these reactions are typically urea derivatives, which have applications in various fields .

Properties

IUPAC Name

methyl 2,6-diisocyanatohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLRODJJLADBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303005
Record name Methyl 2,6-diisocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4460-02-0
Record name Methyl 2,6-diisocyanatohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4460-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-diisocyanatohexanoate
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Record name Methyl 2,6-diisocyanatohexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,6-diisocyanatohexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methyl 2,6-diisocyanatohexanoate contribute to the formation of organogels, and what unique properties does this method offer?

A1: this compound (LDI) plays a crucial role in a process called "in situ organogelation" []. Unlike conventional organogelation, which requires heating to dissolve gelator molecules, in situ organogelation utilizes LDI's high reactivity with compounds like alkylamines. This reaction occurs at room temperature, leading to the rapid formation of organogels within seconds []. This method allows the creation of organogels from solvents that traditional methods struggle with, expanding the possibilities for material design and applications.

Q2: How does the choice of diisocyanate and chain extender impact the properties of the resulting segmented polyurethanes (SPUs)?

A2: The choice of diisocyanate, like this compound (LDI) or 1,4-diisocyanatobutane (BDI), and chain extender, such as 1,3-propanediol (PDO) or 1,4-butanediamine (BDA), significantly affects the properties of the resulting SPUs []. For instance, using LDI combined with BDA can inhibit the crystallization of polycaprolactone (PCL) segments within the SPU []. This inhibition, in turn, influences the microphase separation, leading to enhanced aggregation of hard segments and improved elastic properties []. Therefore, selecting the appropriate combination of diisocyanate and chain extender allows for tailoring the SPU's thermal properties, crystallinity, and mechanical behavior for specific applications.

Q3: Why is this compound preferred over aromatic diisocyanates in the development of biodegradable polyurethane scaffolds for tissue engineering?

A3: this compound (LDI) is favored over aromatic diisocyanates in biodegradable polyurethane scaffold development due to its biocompatibility and the non-toxic nature of its degradation products []. Aromatic diisocyanates, when degraded, can release toxic diamines, posing risks to cellular health and tissue regeneration []. LDI, on the other hand, offers a safer alternative as it breaks down into less harmful byproducts. This characteristic makes LDI-based polyurethanes well-suited for biomedical applications where biocompatibility is paramount.

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